molecular formula C13H22N2O5S B13533796 Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate

Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13533796
M. Wt: 318.39 g/mol
InChI Key: ZVHTYKVZQBHOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl1-methyl-2,2,4-trioxo-2λ⁶-thia-1,7-diazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a unique combination of functional groups:

  • A tert-butyloxycarbonyl (Boc) protecting group at position 5.
  • A methyl substituent at position 1.
  • Trioxo groups (two ketones and one sulfone) at positions 2, 2, and 2.
  • A thia (sulfur) atom integrated into the spiro system.

This compound’s structural complexity confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H22N2O5S

Molecular Weight

318.39 g/mol

IUPAC Name

tert-butyl 1-methyl-2,2,4-trioxo-2λ6-thia-1,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H22N2O5S/c1-12(2,3)20-11(17)15-7-5-6-13(9-15)10(16)8-21(18,19)14(13)4/h5-9H2,1-4H3

InChI Key

ZVHTYKVZQBHOSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)CS(=O)(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps:

    Formation of the Spiro Structure: The spiro structure is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: Functional groups such as tert-butyl, methyl, and carboxylate are introduced through various organic reactions, including alkylation and esterification.

    Oxidation and Reduction Steps: Specific oxidation and reduction reactions are employed to achieve the desired oxidation state of the sulfur atom.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Reduced Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Biological Probes: Used as a probe to study biological pathways.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new drugs.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways Involved: It modulates specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key differences between the target compound and structurally related spirocyclic derivatives:

Compound Name Molecular Formula Substituents Key Features CAS Number Reference
Target Compound C₁₃H₁₉N₂O₅S tert-butyl, methyl, 2,2,4-trioxo, thia Sulfur atom, trioxo groups Not provided -
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate C₁₃H₂₄N₂O₂ Boc group Simpler structure, no sulfur or trioxo groups 236406-61-4
Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate C₂₁H₂₆N₂O₂ Benzyl, ethyl Higher molecular weight, discontinued due to stability concerns 1391732-74-3
tert-Butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate C₁₃H₂₄N₂O₂ Boc group, (5R)-stereochemistry Stereochemical specificity, 97% purity 2165573-91-9
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 C₂₁H₂₁ClN₂O₂ Chlorophenyl, methylphenyl Chair conformation, crystal structure resolved Not provided

Key Observations :

  • Sulfur vs. Oxygen: The target’s thia group (vs.
  • Trioxo Groups : The 2,2,4-trioxo motif distinguishes it from simpler spiro compounds (e.g., ), likely influencing solubility and hydrogen-bonding capacity .
  • Boc Protection : Shared with analogues like and , the Boc group aids in synthetic modularity but may reduce metabolic stability compared to benzyl-protected derivatives .

Pharmacological and Physicochemical Properties

  • Stability : Discontinued analogues () suggest benzyl esters may face hydrolysis issues, whereas the target’s Boc group improves stability under basic conditions .
  • Stereochemistry : The (5R)-configured analogue () achieves 97% purity, underscoring the importance of chirality in optimizing bioactivity .

Conformational and Spectral Analysis

  • X-ray Data : resolves a 1-oxa analogue’s crystal structure, revealing an 84.2° dihedral angle between aromatic rings and a chair conformation for the piperidine ring. The target’s sulfur atom may alter these angles due to larger atomic size .
  • NMR Trends : Methyl-substituted spiro compounds () show distinct ¹H NMR shifts (e.g., δ 1.2–1.5 ppm for tert-butyl), which can benchmark the target’s spectral characterization .

Biological Activity

Tert-butyl 1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic structure that includes a thiazolidine ring and multiple functional groups that may contribute to its biological activity. Its molecular formula is C13H24N2O4SC_{13}H_{24}N_2O_4S with a molecular weight of approximately 288.41 g/mol.

Pharmacological Activity

Research indicates that compounds similar to tert-butyl 1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate exhibit various biological activities:

  • Antimicrobial Activity : Some studies have reported that spirocyclic compounds can exhibit antimicrobial properties against a range of pathogens. The presence of the diazaspiro structure may enhance the interaction with bacterial membranes or enzymes.
  • Anticancer Properties : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as COX-2.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with cellular receptors influencing signaling pathways related to inflammation or cell growth.

Data Tables

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in cytokine levels

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Activity :
    • A study tested a series of spirocyclic compounds against Staphylococcus aureus and found that certain derivatives exhibited significant antibacterial activity (IC50 values in micromolar range) .
  • Research on Anticancer Effects :
    • In vitro studies demonstrated that a related compound induced apoptosis in human cancer cell lines, showing promise for further development as an anticancer agent .
  • Investigation into Anti-inflammatory Properties :
    • A recent study highlighted the anti-inflammatory effects of similar compounds by measuring the reduction in TNF-alpha levels in LPS-stimulated macrophages .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this spirocyclic compound, particularly regarding steric hindrance from the tert-butyl group?

Methodological Answer:

  • Factorial Design : Use a 2<sup>k</sup> factorial design to test variables (e.g., reaction temperature, solvent polarity, catalyst loading) that influence steric effects during cyclization. This approach identifies interactions between variables that may mitigate steric hindrance .
  • Protecting Group Alternatives : Compare tert-butyl with bulkier or less sterically demanding groups (e.g., Boc or Fmoc) to assess yield and purity trade-offs. Monitor reaction progress via HPLC or LC-MS .
  • Safety Precautions : Ensure reactions are conducted under inert atmospheres (N2 or Ar) to avoid oxidation, as spirocyclic sulfurs (e.g., 2λ<sup>6</sup>-thia) are sensitive to moisture and oxygen .

Q. How should researchers safely handle and store this compound given its reactive functional groups?

Methodological Answer:

  • Handling : Use nitrile gloves and safety goggles tested to EN 166 (EU) or NIOSH (US) standards. Avoid skin contact due to potential reactivity of the trioxo-thia moiety .
  • Storage : Store in airtight containers at 2–8°C under desiccant (e.g., silica gel). Ensure containers are electrically grounded to prevent static charge buildup, which could destabilize the sulfone groups .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for the spirocyclic structure be resolved?

Methodological Answer:

  • Cross-Validation : Combine <sup>13</sup>C NMR with 2D NMR (COSY, NOESY) to confirm spatial proximity of the tert-butyl and methyl groups. Compare with X-ray data to resolve ambiguities in ring conformation .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to simulate NMR chemical shifts and compare with experimental results. Adjust torsional angles to align theoretical and observed data .
  • Dynamic Effects : Account for fluxional behavior in solution using variable-temperature NMR to detect ring puckering or chair-flipping dynamics .

Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • QSAR/QSPR Modeling : Use quantum-chemical descriptors (e.g., HOMO-LUMO gaps, Fukui indices) to predict electrophilic/nucleophilic sites. Train models with datasets of analogous spirocyclic sulfones .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on the trioxo-thia group’s solvation and hydrogen-bonding potential .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with ML algorithms to screen reaction conditions for catalytic applications, prioritizing yield and selectivity .

Q. How can researchers systematically assess the compound’s potential as a bioactive molecule (e.g., enzyme inhibitor)?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-MU derivatives) to test inhibition of target enzymes (e.g., proteases) in dose-response studies .
    • Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
  • Mechanistic Studies : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics to target proteins. Validate with ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .
  • Toxicity Screening : Use zebrafish embryos or 3D organoids to evaluate acute toxicity and metabolic stability .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Chemistry : Implement microreactors to control exothermic reactions and minimize epimerization. Monitor in-line via FTIR or Raman spectroscopy .
  • Crystallization Optimization : Use polymorph screening (e.g., solvent-antisolvent methods) to isolate the desired diastereomer. Characterize crystals via PXRD and DSC .
  • Process Analytical Technology (PAT) : Employ real-time PAT tools (e.g., FBRM) to track particle size distribution and ensure consistent purity during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.